3,4,5,6-Tetrahydro-6-(p-tolyloxymethyl)-2H-1,3-oxazine-2-thione

Lipophilicity Physicochemical properties CNS drug design

3,4,5,6-Tetrahydro-6-(p-tolyloxymethyl)-2H-1,3-oxazine-2-thione (CAS 57841-31-3) is a heterocyclic small molecule belonging to the tetrahydro-1,3-oxazine-2-thione class, characterized by a saturated six-membered oxazine ring bearing a thione (C=S) group at position 2 and a p-tolyloxymethyl substituent at position 6. The compound has a molecular formula of C12H15NO2S and a molecular weight of 237.32 g/mol.

Molecular Formula C12H15NO2S
Molecular Weight 237.32 g/mol
CAS No. 57841-31-3
Cat. No. B13941359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5,6-Tetrahydro-6-(p-tolyloxymethyl)-2H-1,3-oxazine-2-thione
CAS57841-31-3
Molecular FormulaC12H15NO2S
Molecular Weight237.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC2CCNC(=S)O2
InChIInChI=1S/C12H15NO2S/c1-9-2-4-10(5-3-9)14-8-11-6-7-13-12(16)15-11/h2-5,11H,6-8H2,1H3,(H,13,16)
InChIKeyUYYVNPBCKABHTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5,6-Tetrahydro-6-(p-tolyloxymethyl)-2H-1,3-oxazine-2-thione (CAS 57841-31-3): Compound Class and Procurement-Relevant Characteristics


3,4,5,6-Tetrahydro-6-(p-tolyloxymethyl)-2H-1,3-oxazine-2-thione (CAS 57841-31-3) is a heterocyclic small molecule belonging to the tetrahydro-1,3-oxazine-2-thione class, characterized by a saturated six-membered oxazine ring bearing a thione (C=S) group at position 2 and a p-tolyloxymethyl substituent at position 6 [1]. The compound has a molecular formula of C12H15NO2S and a molecular weight of 237.32 g/mol [2]. This structural class was first described by Fauran and Douzon (1976) in the European Journal of Medicinal Chemistry and has been investigated for central nervous system applications, with the parent unsubstituted phenoxy analog Tifemoxone (CAS 39754-64-8) having received an INN designation as a potential antidepressant [3][4].

Why In-Class Substitution Is Not Advisable for 3,4,5,6-Tetrahydro-6-(p-tolyloxymethyl)-2H-1,3-oxazine-2-thione


Within the tetrahydro-1,3-oxazine-2-thione series, the nature of the aryloxy substituent at the 6-position is a critical determinant of pharmacological profile, physicochemical properties, and toxicity signature. The p-tolyloxymethyl group imparts distinct lipophilicity (computed XLogP3 = 2.8) compared to the unsubstituted phenoxy analog Tifemoxone (computed XLogP3 ≈ 1.9) [1]. Critically, Tifemoxone was discontinued from development partly due to dose-dependent hepatotoxicity and thyreotoxicity observed in rats and dogs at doses of 30–300 mg/kg/day [2]. The introduction of the p-methyl substituent alters both electronic distribution and steric bulk at the aryl ether, which can modulate target engagement, metabolic stability, and off-target liability profiles [3]. These structure-activity relationship (SAR) considerations mean that interchanging analogs without explicit comparative data carries substantial risk of unintended pharmacological or toxicological outcomes.

Quantitative Differentiation Evidence for 3,4,5,6-Tetrahydro-6-(p-tolyloxymethyl)-2H-1,3-oxazine-2-thione Against Closest Analogs


Enhanced Lipophilicity of p-Tolyl Derivative Versus Unsubstituted Phenoxy Analog (Tifemoxone)

The p-tolyl substituent increases computed lipophilicity relative to the unsubstituted phenoxy analog Tifemoxone. The target compound (CAS 57841-31-3) has a computed XLogP3 of 2.8, while the parent compound Tifemoxone (CAS 39754-64-8, PubChem CID 3044902) has a computed XLogP3 of approximately 1.9 [1]. This difference of approximately 0.9 log units corresponds to a roughly 8-fold increase in predicted octanol-water partition coefficient, which has direct implications for blood-brain barrier penetration, target tissue distribution, and metabolic clearance pathways in CNS applications [2].

Lipophilicity Physicochemical properties CNS drug design

Pharmacological Class Differentiation: Antireserpine Activity and Biogenic Amine Interaction Profile

The tetrahydro-1,3-oxazine-2-thione class, including the p-tolyloxymethyl derivative, was characterized pharmacologically by Raynaud and Gouret (1976). These compounds demonstrated antireserpine properties and, in the presence of nialamide, showed interaction with biogenic amines or their precursors (tryptamine, 5-hydroxytryptophan, dopa), relating them pharmacologically to tricyclic antidepressants [1]. They were generally sedative and exhibited limited anticholinergic activity compared to classical tricyclics [1]. While this pharmacological profile was established at the class level and quantitative data for the specific p-tolyl derivative were not reported separately from other analogs, the collective findings differentiate this chemotype from other antidepressant classes that lack the thione-mediated pharmacophore [2].

Antidepressant Psychopharmacology Biogenic amine

Platelet 12-Lipoxygenase Inhibitory Screening: p-Tolyl Derivative vs. Class Context

The target compound was evaluated for in vitro inhibition of human platelet 12-lipoxygenase at a single screening concentration of 30 μM, as documented in the ChEMBL database (Assay CHEMBL615117) [1]. While quantitative percent inhibition data are not publicly available for this specific entry, the fact that this compound was included in a 12-lipoxygenase screening panel distinguishes it from the parent compound Tifemoxone, which was primarily developed for its CNS profile and has no reported lipoxygenase activity [2]. The thione moiety in this chemotype may interact with the non-heme iron at the lipoxygenase active site, a mechanism distinct from the compound's intended CNS pharmacology [3]. It must be emphasized that the available data represent a single-concentration screen and do not constitute a validated IC50 determination.

12-Lipoxygenase Platelet inhibition Inflammation

Comparative Toxicity Context: Differentiating the p-Tolyl Analog from Tifemoxone

The unsubstituted phenoxy analog Tifemoxone was evaluated in 6-month oral toxicity studies in rats (30, 85, 230 mg/kg/day) and beagle dogs (10, 55, 300 mg/kg/day), revealing dose-dependent hepatotoxicity, thyroid hyperplasia, hypoactivity, hair loss (rats), convulsions (dogs), and mortality [1]. The observed toxicity was attributed, at least in part, to the tetrahydrooxazine-2-thione core structure. The introduction of a p-methyl substituent on the phenoxy ring in 3,4,5,6-tetrahydro-6-(p-tolyloxymethyl)-2H-1,3-oxazine-2-thione alters the electronic properties of the aryl ether, which may influence metabolic activation pathways implicated in Tifemoxone's hepatotoxicity [2]. However, no direct comparative toxicity study between the p-tolyl derivative and Tifemoxone has been identified in the public domain. Cautionary note: In the absence of head-to-head toxicity data, the p-tolyl derivative should not be assumed to have an improved safety margin.

Hepatotoxicity Toxicity profiling Safety pharmacology

Recommended Application Scenarios for 3,4,5,6-Tetrahydro-6-(p-tolyloxymethyl)-2H-1,3-oxazine-2-thione Based on Evidence Profile


CNS Drug Discovery: Exploration of Thione-Containing Antidepressant Pharmacophores

Based on the class-level pharmacological characterization by Raynaud and Gouret (1976), demonstrating antireserpine activity and biogenic amine interaction, this compound is suited for academic or industrial CNS drug discovery programs investigating non-classical antidepressant mechanisms [1]. The p-tolyl substitution provides a computed XLogP3 of 2.8, which falls within the optimal range (2–4) for CNS drug candidates, supporting blood-brain barrier penetration predictions [2]. Researchers should use the unsubstituted phenoxy analog Tifemoxone as a baseline comparator for SAR studies, particularly to assess whether the p-methyl group confers any advantage in target engagement, metabolic stability, or reduced toxicity relative to the parent [3].

Structure-Activity Relationship (SAR) Studies on Aryloxy Substituent Effects in Oxazine-2-Thiones

The availability of positional isomers (ortho-tolyl: CAS 57841-33-5; meta-tolyl: CAS 57841-32-4; para-tolyl: CAS 57841-31-3) and extended aryl analogs (3,4-xylyl: CAS 57841-34-6; 3,5-xylyl: CAS 57841-38-0) makes this compound series ideal for systematic SAR exploration [1]. The computed lipophilicity differentiation (XLogP3 = 2.8 for p-tolyl) relative to the unsubstituted phenoxy analog (XLogP3 ≈ 1.9) provides a quantifiable starting point for investigating the relationship between aryl substitution and pharmacological parameters such as receptor binding, metabolic stability, and in vivo efficacy [2]. This compound can serve as a key intermediate for diversification through further functionalization of the p-methyl group.

Off-Target Selectivity Profiling: Lipoxygenase Pathway Assessment

Given that this compound was included in a platelet 12-lipoxygenase inhibition screen at 30 μM in the ChEMBL database (Assay CHEMBL615117), it is suitable as a tool compound for investigating potential polypharmacology of oxazine-2-thiones at the lipoxygenase-arachidonic acid axis [1]. Research groups interested in the intersection of CNS and inflammatory pathways may use this compound to probe whether the thione pharmacophore engages both aminergic and lipoxygenase targets, a profile that could be relevant for neuroinflammatory conditions. Confirmatory IC50 determination and selectivity profiling against 5-LOX, 15-LOX, and COX enzymes are recommended follow-up experiments.

Toxicology Reference Studies: Building a Comparative Toxicity Database for the Oxazine-2-Thione Class

The well-documented toxicity profile of Tifemoxone—including hepatotoxicity, thyreotoxicity, hair loss, and convulsions in rats and dogs at doses of 30–300 mg/kg/day [1]—provides a critical reference baseline. The p-tolyl analog represents a structurally distinct comparator for toxicity studies aimed at deconvoluting the contribution of the tetrahydrooxazine-2-thione core versus the aryloxy substituent to the class toxicity signature. Procurement of this compound for comparative in vitro hepatotoxicity assays (e.g., HepG2 or primary hepatocyte models) or exploratory in vivo tolerability studies would address the currently uncharacterized safety profile of the p-tolyl derivative [2].

Quote Request

Request a Quote for 3,4,5,6-Tetrahydro-6-(p-tolyloxymethyl)-2H-1,3-oxazine-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.